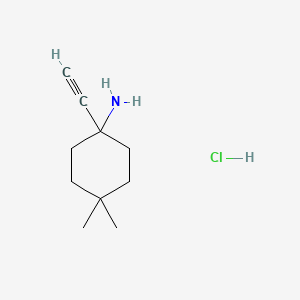
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN It is a derivative of cyclohexane, featuring an ethynyl group and a dimethyl substitution on the cyclohexane ring
Preparation Methods
The synthesis of 1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and dimethyl groups.
Dimethylation: The dimethyl groups are introduced via alkylation reactions using methylating agents.
Amination: The amine group is introduced through reductive amination, where an amine is added to the ketone group of the cyclohexane ring.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkanes.
Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its interaction with biological targets, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various pathways, including enzyme activity and receptor binding, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride can be compared with similar compounds such as:
4-Ethynylcyclohexan-1-amine hydrochloride: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.
1-Ethynylcyclohexan-1-amine hydrochloride: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
4,4-Dimethylcyclohexan-1-amine hydrochloride:
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18ClN |
|---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
1-ethynyl-4,4-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-10(11)7-5-9(2,3)6-8-10;/h1H,5-8,11H2,2-3H3;1H |
InChI Key |
RWAGNMNSZDZEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C#C)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


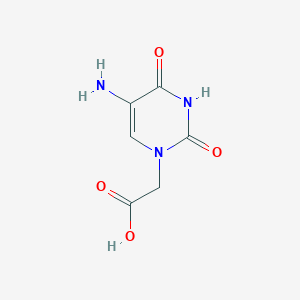

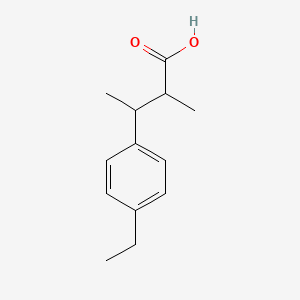

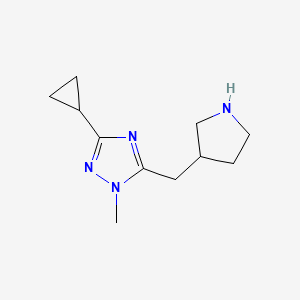
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)

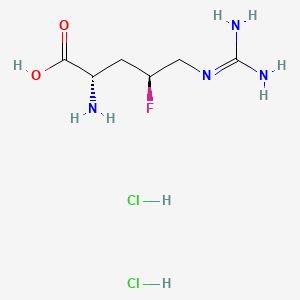
![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)


![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)

